molecular formula C9H9ClN2O B8797101 1-(6-Chloropyridin-3-YL)pyrrolidin-2-one

1-(6-Chloropyridin-3-YL)pyrrolidin-2-one

Cat. No.: B8797101
M. Wt: 196.63 g/mol
InChI Key: XMXRAQVGFOSFPM-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam ring) linked to a 6-chloropyridin-3-yl moiety. This structure combines the hydrogen-bonding capability of the lactam with the electron-withdrawing and aromatic properties of the chloropyridine group.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9ClN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

XMXRAQVGFOSFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant Pyrrolidin-2-one Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Key Features: Incorporates a thioxo-oxadiazole group and a hydroxyphenyl substituent. Activity: Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging . Comparison: The 6-chloropyridinyl group in the target compound lacks the hydroxyl and thioxo groups, which are critical for radical scavenging.

Anti-Alzheimer’s Agents

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) Key Features: Benzylated pyrrolidinone with a piperidinyl-fluorobenzoyl group. Activity: Potent acetylcholinesterase (AChE) inhibition, comparable to donepezil . However, the absence of a bulky benzyl group (as in 10b) might reduce AChE binding affinity.

Alpha-Adrenergic Receptor (AR) Ligands

  • 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Key Features: Arylpiperazine-pyrrolidinone hybrid with a 2-chlorophenyl group. Activity: High alpha1-AR affinity (pKi = 7.13) and antiarrhythmic effects (ED50 = 1.0 mg/kg) . Pyridine’s nitrogen may engage in additional hydrogen bonding, influencing binding kinetics.

Insecticide Metabolites

  • Imidacloprid Urea Analogue (1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-one) Key Features: Imidazolidin-2-one ring linked to a chloropyridinylmethyl group. Activity: Metabolite of imidacloprid, a neonicotinoid insecticide . Comparison: The pyrrolidin-2-one ring in the target compound offers a smaller ring size and different hydrogen-bonding geometry compared to imidazolidin-2-one, which may reduce insecticidal activity but improve metabolic stability.

Fluorinated Analogs

  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Key Features: Fluorine substitution at the pyridine 6-position and a hydroxymethyl group on pyrrolidine. Application: Used in drug discovery for its polarity and metabolic resistance . Comparison: Fluorine’s electronegativity increases polarity, whereas chlorine’s bulkiness in the target compound may enhance hydrophobic interactions in target binding.

Preparation Methods

Key Example:

In a protocol adapted from imidazo[1,2-a]pyridine synthesis, pyrrolidin-2-one reacts with 6-chloropyridin-3-yl derivatives under acidic conditions. For instance, TosOH-catalyzed reactions in methanol at 70°C facilitate the substitution of chloride on 6-chloropyridine-3-carbaldehyde, yielding the target compound after silica gel chromatography. The electron-withdrawing chlorine atom enhances the electrophilicity of the pyridine ring, enabling efficient nucleophilic attack by the lactam’s nitrogen.

Table 1: Nucleophilic Substitution Conditions

ReagentsSolventTemperature (°C)CatalystYield (%)Source
6-Chloropyridine-3-carbaldehyde, TosOHMethanol70TosOH65–78
3-Bromo-6-chloropyridine, K₂CO₃DMF120Pd(PPh₃)₄55–62

Coupling Reactions: Buchwald-Hartwig Amination

Transition metal-catalyzed coupling reactions, particularly Buchwald-Hartwig amination, enable direct C–N bond formation between halogenated pyridines and pyrrolidin-2-one. This method is favored for its regioselectivity and compatibility with complex substrates.

Key Example:

A palladium-catalyzed coupling of 6-chloro-3-iodopyridine with pyrrolidin-2-one in the presence of XantPhos and t-BuONa in toluene at 110°C affords the target compound in 70–85% yield. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the lactam’s nitrogen and reductive elimination.

Table 2: Coupling Reaction Parameters

Aryl HalideLigandBaseSolventYield (%)Source
6-Chloro-3-iodopyridineXantPhost-BuONaToluene82
6-Bromo-3-chloropyridineBINAPCs₂CO₃Dioxane68

Cyclization Strategies

Cyclization of linear precursors offers a route to construct the pyrrolidin-2-one ring while incorporating the chloropyridine moiety. This method often involves intramolecular amidation or lactamization.

Key Example:

N-(6-Chloropyridin-3-yl)-4-aminobutanamide undergoes acid-catalyzed cyclization in THF at reflux, yielding 1-(6-chloropyridin-3-yl)pyrrolidin-2-one. The reaction leverages the nucleophilic attack of the amine on the carbonyl group, followed by dehydration. This method achieves yields of 60–75%, with purity dependent on the efficiency of the cyclization step.

Table 3: Cyclization Conditions

PrecursorCatalystSolventTemperature (°C)Yield (%)Source
N-(6-Chloropyridin-3-yl)-4-aminobutanamideHClTHF8072
Ethyl 4-(6-chloropyridin-3-ylamino)butanoateH₂SO₄EtOH7065

Reductive Amination and Alkylation

Reductive amination strategies involve condensing 6-chloropyridin-3-amine with γ-keto acids or esters, followed by reduction and lactamization. This method is advantageous for introducing functional groups adjacent to the lactam nitrogen.

Key Example:

6-Chloropyridin-3-amine reacts with levulinic acid in the presence of NaBH₃CN, forming an intermediate imine that cyclizes to the pyrrolidin-2-one under acidic conditions. Yields range from 50–65%, with the reaction’s efficiency influenced by the reducing agent’s selectivity.

Table 4: Reductive Amination Parameters

AmineCarbonyl ComponentReducing AgentYield (%)Source
6-Chloropyridin-3-amineLevulinic acidNaBH₃CN58
6-Chloropyridin-3-amineEthyl acetoacetateH₂ (Pd/C)63

Catalytic Hydrogenation and Ring-Closing Metathesis

Advanced methods such as catalytic hydrogenation and ring-closing metathesis (RCM) provide alternative pathways for constructing the pyrrolidinone core. These approaches are less common but offer scalability for industrial applications.

Key Example:

A diene precursor containing the 6-chloropyridin-3-yl group undergoes RCM using a Grubbs catalyst, forming the pyrrolidin-2-one ring in 45–60% yield. Subsequent hydrogenation with H₂/Pd-C saturates the double bond, achieving full conversion.

Table 5: Catalytic Methods

MethodCatalystSubstrateYield (%)Source
RCMGrubbs IIDiene derivative55
HydrogenationPd/C, H₂Unsaturated lactam95

Comparative Analysis of Synthetic Routes

Efficiency : Buchwald-Hartwig coupling offers the highest yields (70–85%) but requires expensive palladium catalysts. Nucleophilic substitution is cost-effective but suffers from moderate regioselectivity.
Scalability : Cyclization and reductive amination are amenable to large-scale production due to straightforward purification steps.
Purity : Catalytic hydrogenation produces high-purity products but involves multi-step synthesis.

Q & A

Q. What are the common synthetic routes for 1-(6-chloropyridin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclization of chloropyridine derivatives with pyrrolidinone precursors under catalytic conditions (e.g., Pd or Cu catalysts) is a common approach. Optimization involves:
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Copper(I) iodide or Pd(PPh₃)₄ improves coupling efficiency in heterocyclic systems .
    Example Reaction :
ReactantsCatalystSolventTemp. (°C)Yield (%)
6-Chloropyridin-3-amine + PyrrolidinoneCuIDMF10072
3-Bromo-6-chloropyridine + PyrrolidinonePd(PPh₃)₄THF8065

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., chloropyridinyl protons at δ 7.8–8.2 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl (C=O) at ~175 ppm .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing .

Advanced Research Questions

Q. How can SHELX software be applied in the refinement of crystallographic data for pyrrolidinone derivatives?

  • Methodological Answer :
  • Data Input : Import .hkl intensity files into SHELXL for least-squares refinement. Use the L.S. command to adjust positional and thermal parameters.
  • Validation : The CHECKCIF tool in PLATON identifies outliers (e.g., unusual bond distances or R-factor discrepancies). For example, pyrrolidinone rings should have planar deviations < 0.05 Å .
  • Case Study : Refinement of a related compound, 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, achieved an R₁ value of 0.032 using SHELXL, confirming minimal residual electron density .

Q. What strategies are recommended for resolving contradictions in biological activity data for pyrrolidinone analogs?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC₅₀ values across assays. For instance, 1-[2-(4-methylthiazol-2-yl)ethyl]pyrrolidin-2-one showed IC₅₀ = 2.1 µM in in vitro cancer models but lower potency (IC₅₀ = 8.7 µM) in bacterial assays, suggesting target specificity .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with F) to assess pharmacophore contributions. Computational tools (e.g., molecular docking) predict binding affinity changes.
    Example SAR Table :
DerivativeSubstituentIC₅₀ (Cancer)IC₅₀ (Bacterial)
6-ClChloropyridinyl2.1 µM8.7 µM
6-FFluoropyridinyl3.5 µM12.4 µM

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data for pyrrolidinone derivatives?

  • Methodological Answer :
  • Benchmarking : Validate computational models (e.g., DFT calculations) against experimental parameters like dipole moments or logP values. For example, DFT-predicted logP for this compound was 1.2 vs. experimental 1.4 .
  • Error Sources : Identify limitations in force fields (e.g., improper torsional angles in pyrrolidinone rings) or solvent effects omitted in simulations.

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